3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one
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Overview
Description
“3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one” is a compound that is related to a class of compounds known as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . These compounds are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .
Synthesis Analysis
Based on the available information, the synthesis of related compounds involves several step reactions of substitution, click reaction, and addition reaction . The raw material used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The compound is an example of an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .Scientific Research Applications
Cycloaddition Approaches
A [3+2] cycloaddition approach to the 3-hydroxy-3-alkyl oxindole scaffold, relevant in the context of 3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one, has been utilized in synthesizing pyrrolidinoindoline alkaloids. This methodology has enabled the syntheses of alkaloids like alline and CPC-1, showcasing its utility in natural product synthesis (Singh & Roth, 2011).
pH-Sensitive Conformational Switches
Derivatives of trans-3-hydroxy-4-aminopiperidine have shown potential as pH-sensitive conformational switches. This property was observed in trans-3-hydroxy-4-morpholinopiperidine, a compound structurally related to this compound, suggesting applications in molecular design and function modulation (Samoshin et al., 2013).
Fluorescent Probe Design
A rhodamine-azacrown derivative, structurally similar to this compound, has been developed as a fluorescent probe for Al3+ and Fe3+. Its ability to bind to these cations in varying solvent conditions and modes demonstrates its potential in sensor and detection technologies (Fang et al., 2014).
Tubulin Polymerization Inhibition
In the context of cancer research, methoxy-substituted 3-formyl-2-phenylindoles, related to this compound, have been identified as inhibitors of tubulin polymerization. This action disrupts microtubule assembly, indicating potential applications in the development of new anticancer drugs (Gastpar et al., 1998).
Chemical Structure and Reactions
Studies on isoindoles like 3-Hydroximino-isoindolines and 3-hydroxylamino-1 H-isoindoles, which are related to this compound, have been conducted to understand their chemical structure and reactions. This research provides insights into the reactivity and potential applications of these compounds in various chemical contexts (Clemens et al., 1996).
Poly(dopamine) Structure
Research on poly(dopamine), a synthetic eumelanin and analog to this compound, has proposed a new structure for this compound, demonstrating its role as a supramolecular aggregate. This finding has implications in antifouling applications and understanding of melanin chemistry (Dreyer et al., 2012).
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . They are often used as functionalized cereblon ligands for the development of Thalidomide-based PROTACs .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with their targets in various ways, depending on their structure and the specific target . For instance, they can be used to develop PROTACs, which work by tagging unwanted proteins for degradation .
Biochemical Pathways
Given its potential use in protacs, it can be inferred that it may be involved in protein degradation pathways .
Result of Action
It is known that isoindoline-1,3-dione derivatives can have diverse biological activities, depending on their structure and the specific target .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9,12,18H,5-6H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJDRBLJNPFHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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